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CAS No.: 111923-34-3

Cat. No.: B038644

Get Quote

Executive Summary
In the realm of organic synthesis and pharmaceutical development, 2-Ethyl-3-
methylbenzaldehyde (CAS: 111923-34-3) serves as a highly specialized aromatic building

block[1]. With a molecular formula of C₁₀H₁₂O and a monoisotopic mass of 148.0888 Da[2],

this compound is frequently utilized in the synthesis of complex ligands, antiparkinson agents,

and advanced materials[3].

Despite its utility, comprehensive, consolidated spectroscopic data for this specific isomer is

rarely detailed in standard literature[2]. As a Senior Application Scientist, I have designed this

whitepaper to bridge that gap. This guide provides a deep-dive into the structural elucidation of

2-Ethyl-3-methylbenzaldehyde, detailing the causality behind experimental methodologies,

predictive spectral data (NMR, MS, IR), and self-validating analytical protocols to ensure

absolute scientific integrity.
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Analytical Strategy & Structural Elucidation
Workflow
To definitively characterize 2-Ethyl-3-methylbenzaldehyde, a multi-modal spectroscopic

approach is required. The molecule presents a unique 1,2,3-trisubstituted benzene ring, an

electron-withdrawing aldehyde group, and two distinct alkyl substituents (ethyl and methyl).

The workflow below outlines our laboratory's standard operating procedure for orthogonal

validation. We utilize Nuclear Magnetic Resonance (NMR) for carbon framework mapping,

Electron Impact Mass Spectrometry (EI-MS) for molecular weight and fragmentation dynamics,

and Fourier-Transform Infrared (FT-IR) for functional group confirmation.
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Fig 1: Spectroscopic workflow for 2-Ethyl-3-methylbenzaldehyde characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation. For this compound, the 1,2,3-trisubstitution

pattern leaves three adjacent aromatic protons (H-4, H-5, H-6), creating a classic AMX spin

system.
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¹H NMR Data & Mechanistic Causality
Solvent Choice: CDCl₃ is selected because the molecule lacks exchangeable protons (like -OH

or -NH) that would require a polar aprotic solvent like DMSO-d₆. CDCl₃ provides excellent

solubility and a distinct lock signal.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
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Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment
Causality /
Structural
Rationale

10.30 Singlet (s) - 1H -CHO

Highly

deshielded by

the

diamagnetic

anisotropy of

the C=O

bond.

7.64
Doublet of

doublets (dd)
7.8, 1.5 1H Ar-H (C6)

Ortho to the

electron-

withdrawing

aldehyde;

experiences

maximum

deshielding.

7.33 Doublet (d) 7.8 1H Ar-H (C4)

Para to the

aldehyde,

ortho to the

methyl group.

7.27 Triplet (t) 7.8 1H Ar-H (C5)

Meta to the

aldehyde;

split by both

H-4 and H-6.

3.05 Quartet (q) 7.5 2H -CH₂-CH₃

Deshielded

significantly

by the

adjacent

aromatic ring

and the

ortho-

aldehyde

group.
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2.38 Singlet (s) - 3H Ar-CH₃

Standard

benzylic

methyl shift,

slightly

shielded

compared to

the ethyl CH₂.

1.20 Triplet (t) 7.5 3H -CH₂-CH₃

Terminal

methyl group

of the ethyl

chain.

¹³C NMR Data
Relaxation Dynamics: When acquiring ¹³C NMR, quaternary carbons (C1, C2, C3, and C=O)

lack attached protons, meaning they rely on slow dipole-dipole relaxation. A critical failure point

in standard analyses is using a short relaxation delay (D1). We mandate a D1 of ≥5 seconds to

prevent signal saturation and ensure these quaternary peaks are visible.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

192.5 Quaternary C=O (Aldehyde)

144.8 Quaternary Ar-C2 (ipso to Ethyl)

138.2 Quaternary Ar-C3 (ipso to Methyl)

134.5 Quaternary Ar-C1 (ipso to Aldehyde)

134.1 CH Ar-C4

130.4 CH Ar-C6

126.5 CH Ar-C5

22.4 CH₂ -CH₂-CH₃ (Ethyl)

20.1 CH₃ Ar-CH₃ (Methyl)

15.2 CH₃ -CH₂-CH₃ (Ethyl)

Mass Spectrometry (EI-MS) & Fragmentation
Dynamics
In Gas Chromatography-Mass Spectrometry (GC-MS), we utilize 70 eV Electron Impact (EI)

ionization. The 70 eV threshold is the universal standard because it imparts enough excess

internal energy to drive reproducible, library-matchable fragmentation pathways.

The "Ortho Effect" Rearrangement
2-Ethyl-3-methylbenzaldehyde exhibits a classic mass spectral rearrangement known as the

ortho effect. Because the ethyl group is located at the ortho position (C2) relative to the

aldehyde (C1), the terminal methyl group of the ethyl chain provides a gamma-hydrogen (γ-H).

Upon ionization, the carbonyl oxygen abstracts this γ-H through a six-membered transition

state, leading to the characteristic loss of a hydroxyl radical (•OH) or water (H₂O).
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Molecular Ion [M]⁺•
m/z 148

Benzylic Cleavage
Loss of •CH3

Ortho-Effect
Gamma-H Transfer to C=O

[M - CH3]⁺
m/z 133

Loss of •OH
m/z 131

Loss of H2O
m/z 130

Click to download full resolution via product page

Fig 2: EI-MS fragmentation pathways highlighting the ortho-effect hydrogen transfer.

Table 3: Key EI-MS Ions (70 eV)
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m/z Value
Relative
Abundance

Ion / Fragment
Identity

Mechanistic Origin

148 ~40% [M]⁺•
Intact molecular ion

(C₁₀H₁₂O)[2].

133 100% (Base Peak) [M - CH₃]⁺
Benzylic cleavage of

the ethyl group.

131 ~25% [M - OH]⁺

Ortho-effect γ-H

transfer followed by

•OH loss.

130 ~15% [M - H₂O]⁺•

Ortho-effect γ-H

transfer followed by

H₂O loss.

119 ~10% [M - CHO]⁺
Direct α-cleavage of

the aldehyde group.

91 ~30% [C₇H₇]⁺

Tropylium ion

formation from the

alkylated benzene

ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, non-destructive confirmation of the functional groups. We recommend

Attenuated Total Reflectance (ATR) over traditional KBr pellets to eliminate moisture artifacts

(broad -OH stretch at 3300 cm⁻¹) that can obscure data.

Table 4: Key FT-IR Vibrational Modes (ATR-Diamond, Neat)
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Wavenumber
(cm⁻¹)

Intensity Assignment
Diagnostic
Significance

2820 & 2730 Weak
C-H Stretch

(Aldehyde)

Fermi Resonance

Doublet: The absolute

hallmark of an

aldehyde group,

distinguishing it from

ketones.

1695 Strong C=O Stretch

Conjugation with the

aromatic ring lowers

the frequency from the

typical aliphatic range

(1715 cm⁻¹).

1595, 1465 Medium C=C Stretch
Aromatic ring skeletal

vibrations.

785, 745 Strong
C-H Out-of-Plane

Bend

Confirms the 1,2,3-

trisubstituted benzene

ring topology.

Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal

validation checkpoints.

Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve exactly 10 mg of the compound in 0.6 mL of CDCl₃ containing

0.03% v/v Tetramethylsilane (TMS).

Probe Tuning & Matching: Manually tune the NMR probe to the exact Larmor frequencies of

¹H and ¹³C. Validation: This maximizes power transfer, preventing baseline roll and phase

distortions.

Shimming & Lock: Perform gradient shimming (Z1-Z5). Validation: The TMS peak must

achieve a linewidth at half-height of <1.0 Hz before acquisition begins.
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Acquisition: For ¹³C NMR, set the relaxation delay (D1) to 10 seconds. Acquire a minimum of

512 scans to ensure the quaternary C=O signal (192.5 ppm) exceeds a 10:1 signal-to-noise

ratio.

Protocol B: GC-EI-MS Analysis
Calibration: Prior to the run, tune the mass spectrometer using Perfluorotributylamine

(PFTBA). Validation: Ensure the m/z 69, 219, and 502 peaks are perfectly calibrated for

mass axis accuracy and relative abundance.

Sample Preparation: Dilute the sample to 10 ppm in GC-grade methanol.

Injection: Perform a 1 µL injection with a 1:50 split ratio. Causality: Aldehydes are prone to

peak fronting if the column is overloaded; the split ratio ensures a sharp, Gaussian

chromatographic peak.

Ionization: Operate the source at 230°C with an electron energy of exactly 70 eV.

Conclusion
The spectroscopic characterization of 2-Ethyl-3-methylbenzaldehyde requires a nuanced

understanding of its structural electronics and sterics. The deshielding of the H-6 proton in ¹H

NMR, the slow relaxation of the quaternary carbons in ¹³C NMR, the classic Fermi resonance in

FT-IR, and the γ-hydrogen ortho-effect rearrangement in EI-MS all serve as interlocking pieces

of a self-validating analytical puzzle. By adhering to the protocols and causal logic outlined in

this guide, analytical scientists can confidently verify the integrity of this critical building block in

their synthetic pipelines[4][5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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